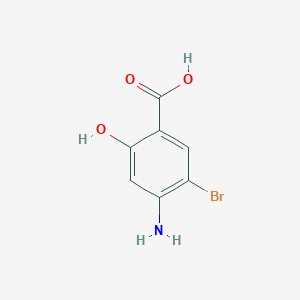
4-Amino-5-bromo-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-bromo-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position, a bromine atom at the 5-position, and a hydroxyl group at the 2-position
Synthetic Routes and Reaction Conditions:
Bromination of 2-hydroxybenzoic acid: The synthesis begins with the bromination of 2-hydroxybenzoic acid (salicylic acid) using bromine in the presence of a suitable solvent like acetic acid. This reaction introduces a bromine atom at the 5-position.
Amination: The brominated product is then subjected to an amination reaction. This can be achieved using ammonia or an amine source under controlled conditions to introduce the amino group at the 4-position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Oxidation: The hydroxyl group at the 2-position can undergo oxidation to form corresponding quinones.
Reduction: The amino group can be reduced to form amines or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-5-bromo-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-amino-5-bromo-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with signaling pathways that regulate inflammation, such as the inhibition of cyclooxygenase enzymes.
Comparaison Avec Des Composés Similaires
4-Amino-2-hydroxybenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-hydroxybenzoic acid: Lacks the amino group, which limits its applications in biological systems.
4-Bromo-2-hydroxybenzoic acid: Lacks the amino group, reducing its potential for forming amine derivatives.
Uniqueness: 4-Amino-5-bromo-2-hydroxybenzoic acid is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.
Propriétés
Numéro CAS |
6625-93-0 |
|---|---|
Formule moléculaire |
C7H6BrNO3 |
Poids moléculaire |
232.03 g/mol |
Nom IUPAC |
4-amino-5-bromo-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,9H2,(H,11,12) |
Clé InChI |
IFOSZAMIVBYHPV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



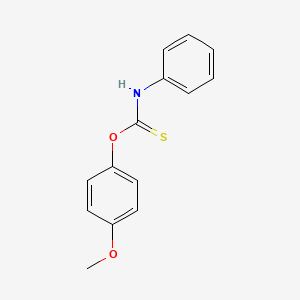

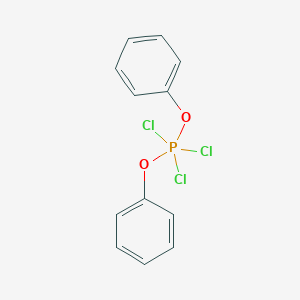
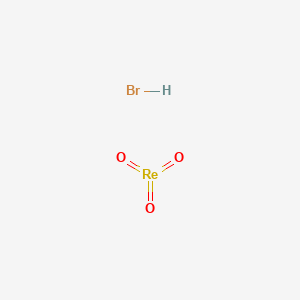
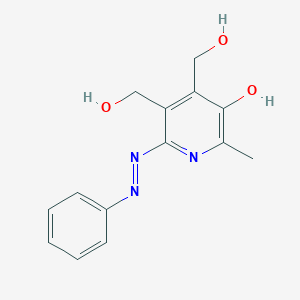

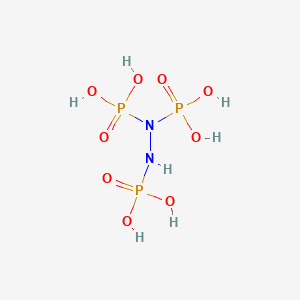

![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B14721747.png)



![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)
